molecular formula C18H23N5O B2689820 1-(2-Phenylethyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea CAS No. 2097930-12-4

1-(2-Phenylethyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea

Cat. No.: B2689820
CAS No.: 2097930-12-4
M. Wt: 325.416
InChI Key: OWXFWNAJTMOEDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Phenylethyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea is a chemical compound of significant interest in medicinal chemistry and pharmacological research. This synthetic small molecule belongs to a class of urea derivatives that incorporate a phenethyl moiety and a pyrimidine-containing pyrrolidine ring system. The specific molecular architecture of this compound, particularly the pyrimidine group, is commonly found in scaffolds designed to modulate kinase activity . The 1-(2-phenylethyl)pyrrolidine component is a recognized structural feature in various biologically active molecules . As a research chemical, it is intended for in vitro studies to investigate its potential interactions with various enzymatic pathways and cellular receptors. Its primary research applications include use as a reference standard in analytical chemistry, a potential lead compound in drug discovery efforts, and a tool compound for exploring biochemical mechanisms. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use of any kind. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(2-phenylethyl)-3-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O/c24-18(21-12-9-15-6-2-1-3-7-15)22-14-16-8-4-13-23(16)17-19-10-5-11-20-17/h1-3,5-7,10-11,16H,4,8-9,12-14H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXFWNAJTMOEDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CC=N2)CNC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenylethyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidinyl-pyrrolidine intermediate, which is then coupled with a phenylethyl isocyanate under controlled conditions to form the final urea derivative. Key steps include:

    Formation of Pyrimidinyl-Pyrrolidine Intermediate: This can be achieved through a cyclization reaction involving pyrimidine and pyrrolidine precursors.

    Coupling Reaction: The intermediate is reacted with phenylethyl isocyanate in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods: Industrial-scale production may involve similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Phenylethyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The pyrimidinyl-pyrrolidine moiety can be reduced to modify its electronic properties.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products:

    Oxidation Products: Phenylacetic acid derivatives.

    Reduction Products: Reduced pyrimidinyl-pyrrolidine derivatives.

    Substitution Products: Various urea derivatives with different substituents.

Scientific Research Applications

Inhibition of Monoacylglycerol Lipase

One of the primary applications of this compound is its role as an inhibitor of monoacylglycerol lipase (MGL). MGL is an enzyme involved in the degradation of endocannabinoids, which play a crucial role in pain and inflammation regulation. Inhibiting MGL can enhance endocannabinoid signaling, potentially leading to analgesic effects. Studies have shown that compounds similar to 1-(2-Phenylethyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea exhibit promising results in reducing pain in animal models, suggesting its utility in developing new analgesics .

Anticancer Activity

Research indicates that this compound may possess anticancer properties. Its structural components allow it to interact with various biological targets involved in cancer cell proliferation and survival. Preliminary studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells, making it a candidate for further investigation as a chemotherapeutic agent .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in the context of neurodegenerative diseases. By modulating endocannabinoid levels through MGL inhibition, the compound may help protect neuronal cells from damage associated with conditions like Alzheimer's disease and multiple sclerosis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The presence of the pyrimidine and pyrrolidine moieties plays a significant role in enhancing binding affinity to target enzymes such as MGL. Modifications to these groups can lead to variations in potency and selectivity, guiding future synthesis efforts for more effective derivatives .

Case Study 1: Pain Management

A study evaluated the efficacy of a related compound as an MGL inhibitor in a rat model of inflammatory pain. The results showed significant reduction in pain scores compared to controls, highlighting the therapeutic potential of MGL inhibitors derived from this chemical framework .

Case Study 2: Cancer Cell Lines

In vitro studies on various cancer cell lines demonstrated that modifications to the urea moiety could enhance cytotoxicity. One derivative exhibited IC50 values in the low micromolar range against breast cancer cells, indicating strong potential for further development .

Mechanism of Action

The mechanism by which 1-(2-Phenylethyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea exerts its effects often involves interaction with molecular targets such as enzymes or receptors. The phenylethyl group can facilitate binding to hydrophobic pockets, while the pyrimidinyl-pyrrolidine moiety can engage in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Key Findings:

  • Pyrimidine vs. Pyridine : Compounds with pyrimidinyl groups (e.g., 7d, 8d) exhibit higher cooperativity (α = 2.9–3.2) compared to pyridine-based predecessors, likely due to additional nitrogen-mediated interactions .
  • Substituent Effects: Electronegative groups (e.g., 4-cyanophenyl in 7d/8d, 4-fluorophenyl in 8e) improve binding specificity. The 4-trifluoromethyl group in 8i increases molecular weight but may enhance lipophilicity .
  • Pyrrolidinyl Optimization : The 1-pyrrolidinyl group on pyrimidine (as in 7d/8d) is optimal for CB1 modulation, balancing steric and electronic effects .

Structure–Activity Relationship (SAR) Insights

Pyrimidine Position : 4-(Pyrrolidin-1-yl)pyrimidin-2-yl (8d) shows slightly reduced cooperativity compared to 2-(pyrrolidin-1-yl)pyrimidin-4-yl (7d), indicating positional sensitivity of the substituent .

Chloro vs. Cyano Replacement: Substituting chloro with cyano (e.g., in 7d/8d) improves metabolic stability without compromising binding, a trend noted in earlier studies .

Phenylethyl vs. Pyridinylmethyl : ALC25 (), which replaces pyrimidine with pyridine, has a lower molecular weight (338.4 vs. ~439.5) but lacks CB1 modulation data, highlighting the importance of pyrimidine in target engagement .

Biological Activity

1-(2-Phenylethyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C18H24N4O, with a molecular weight of approximately 320.42 g/mol. The structure features a phenylethyl group, a pyrimidine ring, and a pyrrolidine moiety, contributing to its diverse interactions within biological systems.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Receptor Modulation : The compound has been shown to interact with various receptors, including cannabinoid receptors, which could lead to significant physiological effects such as appetite modulation and pain relief .
  • Anticancer Properties : There is emerging evidence that compounds similar in structure to this compound exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth .

Biological Activity Data

Activity Type Description Reference
Enzyme InhibitionInhibits specific metabolic enzymes leading to altered cell metabolism
Receptor InteractionModulates cannabinoid receptors affecting appetite and pain perception
Anticancer ActivityInduces apoptosis in cancer cell lines; inhibits proliferation
Antimicrobial EffectsPotential activity against various pathogens; further studies needed

Case Studies

Several studies have investigated the biological activity of similar compounds, providing insights into the potential applications of this compound:

  • Anticancer Studies : A study exploring pyrimidine derivatives found that certain analogs exhibited significant cytotoxicity against A431 vulvar epidermal carcinoma cells. The mechanism was attributed to the induction of apoptosis and inhibition of cell migration and invasion .
  • Cannabinoid Receptor Modulation : Research on biphenylureas indicated that modifications to the structure could enhance binding affinity and efficacy at cannabinoid receptors, suggesting that similar modifications might improve the activity of our compound .
  • Antimicrobial Potential : Investigations into pyrimidine-based compounds revealed promising antimicrobial properties, warranting further exploration into the spectrum of activity for this compound against various pathogens .

Q & A

Q. What synthetic methodologies are recommended for synthesizing 1-(2-Phenylethyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea?

The compound can be synthesized via urea-forming reactions using bis(trichloromethyl) carbonate (BTC) as a carbonylating agent. A typical procedure involves reacting a primary aromatic amine with BTC in dichloromethane (CH₂Cl₂) under triethylamine (Et₃N) catalysis. After solvent evaporation, intermediates (e.g., pyridinyl-pyrrolidinyl derivatives) are added, followed by purification via silica gel chromatography (CH₂Cl₂/MeOH = 60:1) . Optimization of reaction time and stoichiometry may improve yields.

Q. How can structural characterization of this urea derivative be reliably performed?

Structural confirmation requires multi-technique analysis:

  • NMR Spectroscopy : Compare observed chemical shifts (e.g., NH protons at δ 9.5–10.5 ppm in 1^1H NMR, carbonyl carbons at δ 180–210 ppm in 13^{13}C NMR) to literature values for related urea compounds .
  • IR Spectroscopy : Identify urea-specific stretches (e.g., N-H at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .
  • Melting Point Analysis : Validate purity by comparing experimental values to known data .

Q. What experimental designs are suitable for preliminary biological activity screening?

Use randomized block designs with split-plot arrangements to account for variables like dosage, cell lines, or biological replicates. For example, employ four replicates with five technical replicates per group, as seen in studies evaluating antioxidant activity or phenolic compound interactions . Dose-response curves and positive/negative controls are critical for validating results.

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in urea synthesis?

Systematic optimization involves:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to CH₂Cl₂ .
  • Catalyst Screening : Test alternative bases (e.g., DBU) or transition-metal catalysts to accelerate urea formation.
  • Temperature Gradients : Elevated temperatures (50–80°C) might reduce reaction times, though thermal stability of intermediates must be monitored .

Q. What methodologies assess the environmental fate and ecotoxicological risks of this compound?

Follow frameworks like Project INCHEMBIOL, which evaluates:

  • Physical-Chemical Properties : LogP, solubility, and hydrolysis rates to predict environmental distribution .
  • Biotic/Abiotic Transformations : Use LC-MS/MS to track degradation products in soil/water matrices.
  • Ecotoxicology : Multi-tiered assays across organisms (e.g., Daphnia magna for acute toxicity, algal growth inhibition tests) .

Q. How can contradictory spectroscopic data across studies be resolved?

Contradictions often arise from solvent effects, impurities, or tautomerism. Strategies include:

  • Standardized Protocols : Use identical solvents (e.g., CDCl₃ for NMR) and calibration standards .
  • High-Resolution Techniques : Employ 15^{15}N NMR or 2D NMR (e.g., HSQC) to resolve overlapping signals.
  • Replicate Experiments : Validate data across independent labs to rule out instrumentation bias .

Q. What computational tools aid in predicting structure-activity relationships (SAR) for this compound?

Combine:

  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases, GPCRs).
  • QSAR Models : Train algorithms on datasets of urea derivatives with known bioactivity (e.g., IC₅₀ values from kinase assays) .
  • Molecular Dynamics (MD) : Simulate binding stability under physiological conditions to prioritize synthetic targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.